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Compound of Interest

Compound Name: 4-(Chloromethyl)pyridin-2-amine

Cat. No.: B1390193

An In-Depth Technical Guide to 4-(Chloromethyl)pyridin-2-amine: A Versatile Bifunctional
Building Block

Executive Summary

4-(Chloromethyl)pyridin-2-amine is a heterocyclic organic compound of significant interest in
medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive
chloromethyl group and a nucleophilic amino group on a pyridine scaffold, renders it a highly
versatile bifunctional intermediate. This guide provides a comprehensive technical overview of
its molecular structure, physicochemical properties, reactivity, and applications, with a focus on
its role in the synthesis of complex, biologically active molecules. Authored from the
perspective of a Senior Application Scientist, this document synthesizes established data with
practical insights, offering researchers and drug development professionals a foundational
resource for leveraging this valuable chemical building block.

Molecular Identity and Physicochemical Properties

The utility of any chemical intermediate begins with a precise understanding of its identity and
physical characteristics. 4-(Chloromethyl)pyridin-2-amine is systematically named and
characterized by several key identifiers.

1.1. IUPAC Name and Molecular Structure
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The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-
(chloromethyl)pyridin-2-amine[1][2]. Its structure consists of a pyridine ring substituted at the
2-position with an amine group (-NHz2) and at the 4-position with a chloromethyl group (-CH2ClI).

The strategic placement of these two functional groups is central to the molecule's reactivity.
The amino group can act as a nucleophile or a directing group, while the chloromethyl group
serves as a reactive electrophilic site, readily participating in nucleophilic substitution reactions.

[2]
Caption: Molecular structure and key identifiers of 4-(Chloromethyl)pyridin-2-amine.
1.2. Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is
critical for experimental design, including solvent selection, reaction temperature, and
purification methods.

Property Value Source(s)
Molecular Formula CeH7CIN2 [1][2][3]
Molecular Weight 142.58 g/mol [11[3]

CAS Number 872706-97-3 [1]
Appearance Off-white to yellow solid [4]
Solubility j/pl)_a:tn;;::;)luble in water (16 2]

INChI=1S/C6H7CIN2/c7-4-5-1-

InChl 2-9-6(8)3-5/h1-3H,4H2, [1]12]
(H2,8,9)

Canonical SMILES C1=CN=C(N=C1CCI)N [1]

Storage Temperature 2-8°C, under inert gas [41151[6]

Synthesis, Reactivity, and Strategic Utility
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The synthetic value of 4-(Chloromethyl)pyridin-2-amine lies in its bifunctionality, which allows
for sequential or orthogonal chemical modifications.

2.1. Core Reactivity

» Electrophilic Site (-CH2Cl): The chloromethyl group is an excellent electrophile. The carbon
atom is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols,
carbanions), displacing the chloride ion. This Sn2 reaction is the primary mechanism for
incorporating the 2-aminopyridyl-4-methyl moiety into larger molecular frameworks.[2] The
choice of a polar aprotic solvent (e.g., DMF, acetonitrile) is often preferred to facilitate this
type of reaction while avoiding solvolysis.

¢ Nucleophilic Site (-NHz): The 2-amino group is nucleophilic and can undergo reactions
typical of primary amines, such as acylation, alkylation, and condensation. It can also be
used to direct further electrophilic substitution on the pyridine ring, although the ring is
generally electron-deficient.

2.2. General Synthetic Pathways

While multiple proprietary synthesis routes exist, a common strategy for related compounds
involves the functionalization of a readily available pyridine derivative. For instance, a plausible
route could start from 4-methyl-2-nitropyridine. The methyl group can be halogenated to a
chloromethyl group, followed by the reduction of the nitro group to the desired amine. A
generalized workflow illustrating the strategic value of this intermediate is shown below.
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Caption: Synthetic utility workflow of 4-(Chloromethyl)pyridin-2-amine.

Applications in Drug Discovery

The 2-aminopyridine motif is a privileged structure in medicinal chemistry, appearing in
numerous FDA-approved drugs. 4-(Chloromethyl)pyridin-2-amine serves as a key
intermediate for introducing this scaffold, enabling the synthesis of compounds targeting a wide
array of biological systems.[7] Its application is particularly notable in the development of
kinase inhibitors, where the 2-aminopyridine can form crucial hydrogen bonds within the ATP-
binding pocket of the target enzyme.[8]

The reactive chloromethyl handle allows for the straightforward attachment of this key fragment
to other parts of a drug candidate, making it an invaluable tool in lead optimization and the
construction of compound libraries for high-throughput screening.[9]

Exemplary Experimental Protocol: Nucleophilic
Substitution
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This section provides a detailed, step-by-step methodology for a representative nucleophilic
substitution reaction, a common application for this intermediate.

Objective: To synthesize N-benzyl-4-((2-aminopyridin-4-yl)methyl)aniline.

Causality Statement: This protocol demonstrates the chemoselective reactivity of the
chloromethyl group. A weak base (K2COs) is used to scavenge the HCI byproduct without
deprotonating the aniline nucleophile excessively, which would reduce its reactivity. DMF is
chosen as the solvent for its ability to dissolve the reactants and its high boiling point, allowing
for elevated reaction temperatures to drive the reaction to completion.

Materials:

e 4-(Chloromethyl)pyridin-2-amine (1.0 eq)

e 4-Aminobenzylamine (1.1 eq)

e Potassium carbonate (K2COs), anhydrous (2.0 eq)
e N,N-Dimethylformamide (DMF), anhydrous

o Ethyl acetate

 Brine (saturated NaCl solution)

¢ Magnesium sulfate (MgSOa), anhydrous
Step-by-Step Methodology:

o Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), add 4-(Chloromethyl)pyridin-2-amine and anhydrous DMF. Stir until fully dissolved.

o Addition of Reagents: Add 4-aminobenzylamine followed by anhydrous potassium carbonate
to the stirring solution.

o Scientist's Note: The base is added to neutralize the HCI formed during the reaction,
preventing the protonation and deactivation of the amine nucleophiles.
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e Heating: Heat the reaction mixture to 60-70°C.

o Scientist's Note: Moderate heating increases the reaction rate. Progress should be
monitored to avoid side product formation.

e Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC)
until the starting material (4-(chloromethyl)pyridin-2-amine) is consumed (typically 4-8
hours).

e Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water
and extract with ethyl acetate (3x volumes). c. Combine the organic layers and wash with
brine to remove residual DMF. d. Dry the organic layer over anhydrous magnesium sulfate,
filter, and concentrate under reduced pressure.

 Purification: Purify the crude product via silica gel column chromatography to yield the
desired N-benzyl-4-((2-aminopyridin-4-yl)methyl)aniline.

Safety, Handling, and Storage

As a reactive chemical intermediate, 4-(Chloromethyl)pyridin-2-amine requires careful
handling. It is classified as a hazardous substance.

5.1. Hazard Identification

The compound is generally associated with the following hazards based on data from related
aminopyridine and chloromethyl compounds.[10][11][12]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1390193?utm_src=pdf-body
https://www.benchchem.com/product/b1390193?utm_src=pdf-body
https://www.fishersci.com/store/msds?partNumber=AAA1417714&productDescription=2-AMINO-4-METHLPYRIDN+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.sigmaaldrich.com/CA/en/sds/aldrich/123080?userType=undefined
https://www.tcichemicals.com/BE/en/sds/C0822_EU_6N.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. . Hazard
Hazard Class GHS Pictogram Signal Word
Statement(s)

H301+H311+H331:
o Toxic if swallowed, in
Acute Toxicity Danger ] ] )
contact with skin or if

inhaled.[11]

H314: Causes severe
Skin Corrosion corrosive Danger skin burns and eye
damage.[11][12]

H412: Harmful to
Aquatic Hazard none (none) aquatic life with long
lasting effects.[11]

5.2. Recommended Handling and PPE

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood, to avoid inhalation.[11]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, a lab coat, and safety goggles or a face shield.[12]

» Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.
5.3. Storage and Stability

» Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
[6][12] Recommended storage is at 2-8°C under an inert atmosphere (nitrogen or argon) to
prevent degradation.[4][5]

» Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and moisture.

Conclusion
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4-(Chloromethyl)pyridin-2-amine stands out as a valuable and versatile building block for
chemical synthesis. Its bifunctional nature provides a reliable platform for constructing complex
molecular architectures, particularly within the realm of drug discovery. A thorough
understanding of its reactivity, coupled with stringent adherence to safety protocols, enables
researchers to effectively harness its synthetic potential in the development of novel
therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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